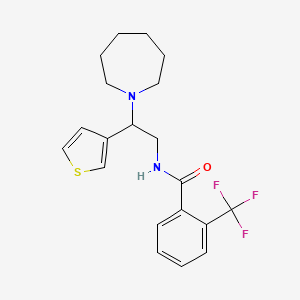

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide

Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl-substituted benzamide core, a thiophen-3-yl aromatic system, and an azepane (7-membered cyclic amine) moiety. This compound combines structural features known to influence pharmacokinetics and target binding, such as the electron-withdrawing trifluoromethyl group (enhancing metabolic stability and lipophilicity) and the heterocyclic thiophene ring (modulating π-π interactions). The azepane group may confer conformational flexibility and influence bioavailability compared to smaller cyclic amines like piperazine.

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N2OS/c21-20(22,23)17-8-4-3-7-16(17)19(26)24-13-18(15-9-12-27-14-15)25-10-5-1-2-6-11-25/h3-4,7-9,12,14,18H,1-2,5-6,10-11,13H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAJSQLJZBVPHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide, identified by its CAS number 954714-32-0, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Azepane ring : A seven-membered nitrogen-containing ring.

- Thiophene moiety : A five-membered ring containing sulfur.

- Trifluoromethyl group : A carbon atom bonded to three fluorine atoms, enhancing lipophilicity and biological activity.

The molecular formula is with a molecular weight of 396.47 g/mol.

Preliminary studies indicate that this compound functions primarily as an inhibitor of histone deacetylases (HDACs) . HDAC inhibitors are known to play crucial roles in cancer therapy by inducing cell cycle arrest and apoptosis in cancer cells .

Potential Mechanisms:

- HDAC Inhibition : Leads to increased acetylation of histones, affecting gene expression related to cell proliferation and survival.

- Receptor Modulation : The compound may interact with various cellular receptors involved in signaling pathways, which could elucidate its pharmacological profile.

Biological Activity and Therapeutic Applications

The compound's biological activity has been explored in several contexts:

1. Cancer Therapy

- Case Study : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating HDAC activity. This positions it as a candidate for further development as an anticancer agent .

2. Anticonvulsant Activity

- Research Findings : Related compounds within the benzamide class have shown potential as anticonvulsants targeting T-type calcium channels, suggesting that this compound might share similar properties . Further investigations are warranted to explore this potential.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against other structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide | Contains thiophene and trifluoromethyl groups | HDAC inhibitor |

| DS2OMe | Contains thiophene and benzamide moieties | Selective ligand for GABAA receptors |

| TAK-715 | Benzamide scaffold with different substitutions | Inhibitor of p38 MAP kinase |

| N-(4-Nitro-phenyl)-benzamide | Benzamide core with nitro substitution | Anticancer activity |

This table illustrates how structural modifications can influence biological activity, emphasizing the significance of the azepane and thiophene groups in the target compound's pharmacological properties.

Comparison with Similar Compounds

Metabolic and Pharmacokinetic Considerations :

- Azepane’s 7-membered ring may confer slower hepatic metabolism compared to piperazine (6-membered), as observed in related compounds .

- Thiophene rings are prone to cytochrome P450-mediated oxidation, which could influence the target compound’s half-life relative to phenyl- or pyridinyl-based analogs .

Q & A

Q. What are the optimal synthetic routes for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide, considering yield and purity?

- Methodological Answer : Multi-step synthesis is typically required, starting with coupling the azepane and thiophen-3-yl moieties to an ethylamine backbone, followed by benzamide formation. Key steps include:

- Amide bond formation : Use coupling agents like HATU or EDC/HOBt in anhydrous DCM or DMF under nitrogen to minimize hydrolysis of the trifluoromethyl group .

- Purification : Employ gradient flash chromatography (e.g., 10% MeOH in DCM) and reverse-phase HPLC (e.g., acetonitrile/water with 0.1% formic acid) to isolate the product with >95% purity .

- Yield optimization : Catalytic amounts of DMAP or pyridine enhance reaction efficiency for benzamide formation .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR (in d-DMSO or CDCl) resolve the azepane’s conformational flexibility and thiophene’s aromatic protons. F NMR confirms the trifluoromethyl group’s integrity .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 467.23 [M+H]) and fragmentation patterns .

- X-ray Crystallography : For solid-state structure confirmation, slow evaporation in acetonitrile/water mixtures produces crystals suitable for single-crystal analysis .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodological Answer :

- In vitro enzyme inhibition : Screen against kinases or GPCRs (e.g., D3 receptor analogs) using fluorescence polarization or radioligand binding assays .

- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., HepG2 or MCF-7) via MTT or ATP-based luminescence, with EC calculations .

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation, monitoring parent compound depletion via LC-MS .

Advanced Research Questions

Q. How does the substitution pattern (azepane, thiophen-3-yl) influence target binding and selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified azepane ring sizes (e.g., piperidine vs. azepane) or thiophene positional isomers (2- vs. 3-yl). Compare binding affinities via SPR or ITC .

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., dopamine receptors), focusing on hydrophobic pockets accommodating the trifluoromethyl group and hydrogen bonds with the amide .

- Selectivity profiling : Screen against off-target panels (e.g., CEREP’s BioPrint®) to identify cross-reactivity risks .

Q. What strategies mitigate metabolic instability of the trifluoromethyl benzamide group?

- Methodological Answer :

- Isotere replacement : Substitute the trifluoromethyl group with sulfonamide or cyano groups to reduce oxidative metabolism while retaining hydrophobicity .

- Prodrug design : Mask the benzamide as a pivaloyloxymethyl (POM) ester to enhance plasma stability, with enzymatic cleavage in target tissues .

- Co-crystallization : Stabilize the benzamide conformation via co-crystals with aminobenzothiazole derivatives, as demonstrated for similar compounds .

Q. How to resolve contradictions in biological data across different assay models (e.g., cell-based vs. in vivo)?

- Methodological Answer :

- Metabolite identification : Use LC-HRMS to detect active/inactive metabolites in plasma or tissue homogenates that may explain discrepancies between in vitro and in vivo results .

- Pharmacokinetic (PK) modeling : Integrate data from IV/PO dosing in rodents to assess bioavailability and tissue penetration barriers .

- Assay standardization : Normalize cell-based assays to protein concentration (e.g., BCA assay) and validate in vivo models using positive controls (e.g., flutolanil for pesticidal activity) .

Q. What computational approaches predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) simulations : Simulate 100-ns trajectories in GROMACS to analyze conformational stability of the azepane-thiophene moiety in lipid bilayers or protein binding pockets .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs using Schrödinger’s FEP+ module to prioritize synthetic targets .

- QSAR modeling : Train models on datasets of benzamide derivatives with known IC values, using descriptors like logP, polar surface area, and H-bond donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.